molecular formula C8H15F3N2O2 B2945859 2,2,2-trifluoroethyl N-[3-(dimethylamino)propyl]carbamate CAS No. 1478991-47-7

2,2,2-trifluoroethyl N-[3-(dimethylamino)propyl]carbamate

Cat. No.: B2945859
CAS No.: 1478991-47-7
M. Wt: 228.215
InChI Key: DFHUBMGJXJHGBT-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-[3-(dimethylamino)propyl]carbamate is a specialized chemical reagent designed for advanced research applications. This compound integrates a carbamate functional group, known for its utility in organic synthesis and medicinal chemistry, with a 2,2,2-trifluoroethyl moiety and a dimethylaminopropyl side chain. The trifluoroethyl group is a common motif that can enhance a molecule's metabolic stability and alter its lipophilicity, thereby influencing its behavior in biological systems . The tertiary dimethylamino group provides a site for further chemical modification or can contribute to the molecule's solubility profile under varying pH conditions. While the exact properties of this specific compound require experimental confirmation, molecules of this structural class are frequently employed as key intermediates or building blocks in the synthesis of more complex target molecules, such as pharmaceuticals and agrochemicals. For instance, related trifluoroethyl carbamate derivatives are often utilized in chemical synthesis and pharmaceutical research . The mechanism of action for this reagent is application-dependent; it may serve as a protected amine precursor, where the carbamate group can be cleaved under specific conditions to reveal the primary amine, a fundamental transformation in multi-step synthetic sequences. Researchers might explore its potential in developing prodrugs or as a scaffold for creating compound libraries. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[3-(dimethylamino)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3N2O2/c1-13(2)5-3-4-12-7(14)15-6-8(9,10)11/h3-6H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHUBMGJXJHGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-[3-(dimethylamino)propyl]carbamate typically involves the reaction of 2,2,2-trifluoroethanol with N-[3-(dimethylamino)propyl]isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-[3-(dimethylamino)propyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The trifluoroethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

2,2,2-trifluoroethyl N-[3-(dimethylamino)propyl]carbamate is utilized in several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-[3-(dimethylamino)propyl]carbamate involves its interaction with molecular targets through its functional groups. The trifluoroethyl group can enhance the compound’s stability and reactivity, while the dimethylamino group can participate in hydrogen bonding and other interactions. These properties make it a valuable compound in various chemical and biological processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2,2,2-trifluoroethyl N-[3-(dimethylamino)propyl]carbamate with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight R1 (Ester) R2 (Amine) Key Properties
This compound Not explicitly listed C8H14F3N2O2 227.20 (calculated) 2,2,2-Trifluoroethyl 3-(Dimethylamino)propyl High lipophilicity; potential metabolic stability due to fluorine
Propamocarb (Propyl analog) 24579-73-5 C9H20N2O2 188.27 Propyl 3-(Dimethylamino)propyl Water-soluble fungicide; hydrolytically stable
2,2,2-Trifluoroethyl N-[3-(pyrrolidin-1-yl)propyl]carbamate 1306603-23-5 C10H17F3N2O2 254.25 2,2,2-Trifluoroethyl 3-(Pyrrolidin-1-yl)propyl Increased basicity from pyrrolidine; possible enhanced receptor binding
3-(Ethoxycarbonylamino)propyl N-phenylcarbamate 72109-11-6 C13H18N2O3 250.30 Ethoxycarbonyl Phenyl Aromatic group may enhance UV stability; lower polarity

Functional Differences

  • Fluorination Effects : The trifluoroethyl group in the target compound increases electron-withdrawing character and lipophilicity compared to Propamocarb’s propyl ester. This could reduce hydrolysis rates and enhance bioavailability in hydrophobic environments .
  • Biological Activity : Propamocarb is widely used as a fungicide, targeting oomycete pathogens . The trifluoroethyl analog may exhibit broader or distinct activity due to fluorine’s influence on molecular recognition.

Commercial and Regulatory Status

  • Propamocarb remains commercially available, with established safety and efficacy profiles in agriculture .

Biological Activity

The compound 2,2,2-trifluoroethyl N-[3-(dimethylamino)propyl]carbamate (C8H15F3N2O2) is a carbamate derivative notable for its unique trifluoroethyl and dimethylamino functional groups. This chemical structure imparts specific biological activities that have garnered attention in both medicinal chemistry and pharmacology. Understanding its biological activity is crucial for potential therapeutic applications and further research developments.

Chemical Structure:

  • Molecular Formula: C8H15F3N2O2
  • CAS Number: 1478991-47-7

Synthesis:
The synthesis typically involves the reaction of 2,2,2-trifluoroethanol with N-[3-(dimethylamino)propyl]isocyanate under controlled conditions. This reaction is often facilitated by a catalyst to form the carbamate linkage efficiently.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Trifluoroethyl Group: Enhances lipophilicity and stability, allowing better membrane penetration.
  • Dimethylamino Group: Engages in hydrogen bonding and other interactions with biological macromolecules.

These interactions can lead to modulation of enzyme activities and receptor binding, influencing various biological pathways.

Pharmacological Studies

Research has indicated that This compound exhibits several pharmacological properties:

  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial effects against specific bacterial strains.
  • Neuropharmacological Effects: Its analogs have been studied for their influence on neurotransmitter systems, particularly regarding dopamine receptor interactions.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

Case Studies

  • Dopamine Receptor Interaction:
    A study compared the effects of this compound's analogs on adenylate cyclase activity in rat striatum. The results indicated that while the analogs produced a relaxant effect on isolated arteries, they showed no selectivity for dopamine receptors .
  • Antimicrobial Testing:
    In vitro testing demonstrated that the compound exhibits activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Research Applications

The compound is being explored in various research domains:

  • Medicinal Chemistry: As a precursor for developing new drugs targeting neurological disorders.
  • Biochemical Probes: Investigated for its utility in studying enzyme activities and receptor interactions.
  • Industrial Applications: Utilized in synthesizing specialty chemicals with unique properties due to its trifluoromethyl group.

Data Summary

PropertyValue
Molecular FormulaC8H15F3N2O2
CAS Number1478991-47-7
Antimicrobial ActivityEffective against certain bacteria
Neuropharmacological EffectsModulates dopamine receptors
Enzyme InteractionPotential inhibitor

Q & A

Basic: What synthetic routes are recommended for preparing 2,2,2-trifluoroethyl N-[3-(dimethylamino)propyl]carbamate, and how do reaction parameters influence yield?

Methodological Answer:
The synthesis typically involves coupling 3-(dimethylamino)propylamine with 2,2,2-trifluoroethyl chloroformate under controlled conditions. Key parameters include:

  • Temperature: Maintain at 0–5°C during chloroformate addition to minimize side reactions (e.g., hydrolysis).
  • Solvent: Use anhydrous dichloromethane or tetrahydrofuran to avoid moisture interference.
  • Base: Triethylamine or pyridine is added to scavenge HCl, improving carbamate formation .
    For fluorinated analogs, fluorination via in situ acylation (e.g., using methyl chloroformate and ammonia) has been reported to achieve moderate yields (~20%), though optimization is required for higher efficiency .

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1^1H and 13^{13}C NMR spectra to confirm the presence of the trifluoroethyl group (δ ~4.5 ppm for –OCH2CF3) and dimethylamino protons (δ ~2.2–2.4 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 210–220 nm) to assess purity (>95%).
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS, expecting [M+H]+^+ at m/z 287.1 .

Advanced: How does the trifluoroethyl group influence the compound’s stability and reactivity compared to alkyl esters like propyl?

Methodological Answer:
The electron-withdrawing trifluoroethyl group enhances hydrolytic stability compared to propyl esters.

  • Hydrolysis Studies: Compare degradation rates in buffered solutions (pH 2–10). Trifluoroethyl carbamates show slower hydrolysis due to reduced electrophilicity at the carbonyl carbon .
  • Bioactivity: Fluorinated esters often exhibit improved membrane permeability and metabolic resistance. For example, propamocarb (propyl analog) is a fungicide, while trifluoroethyl derivatives may target enzymes with fluorophilic binding pockets .

Advanced: What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Metabolite Profiling: Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .
  • Batch Variability: Re-synthesize and re-test compounds to rule out impurities; cross-validate with independent labs .

Basic: What are common analytical challenges in quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

  • Matrix Effects: Co-extracted lipids or proteins can suppress ionization in LC-MS/MS. Mitigate via solid-phase extraction (C18 cartridges) or dilution .
  • Limit of Detection (LOD): Optimize MRM transitions (e.g., m/z 287.1 → 144.1 for the carbamate fragment) to achieve sub-ppb sensitivity .

Advanced: How can computational modeling predict interactions with enzymatic targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions between the dimethylaminopropyl group and enzyme active sites (e.g., acetylcholinesterase). The basic dimethylamino group may form salt bridges with acidic residues .
  • MD Simulations: Simulate binding stability over 100 ns to assess trifluoroethyl’s role in hydrophobic pocket occupancy .

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